![molecular formula C8H6FNO B148322 4-Fluoroindolin-2-one CAS No. 138343-94-9](/img/structure/B148322.png)
4-Fluoroindolin-2-one
Overview
Description
4-Fluoroindolin-2-one is a chemical compound with the molecular formula C8H6FNO . It has a molecular weight of 151.14 g/mol . The compound is solid at room temperature .
Synthesis Analysis
A series of novel 3-(4-(benzylideneamino) phenylimino) 4-fluoroindolin-2-one derivatives were synthesized and characterized by spectral (I.R, 1H NMR, mass) and elemental analysis .
Molecular Structure Analysis
The molecular structure of 4-Fluoroindolin-2-one is represented by the InChI code 1S/C8H6FNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-4,10-11H
. The compound has a topological polar surface area of 29.1 Ų and contains 11 heavy atoms .
Physical And Chemical Properties Analysis
4-Fluoroindolin-2-one is a solid at room temperature . It has a molecular weight of 151.14 g/mol . The compound has a topological polar surface area of 29.1 Ų . It has a XLogP3-AA value of 0.9, indicating its lipophilicity .
Scientific Research Applications
Medicinal Chemistry
“4-Fluoroindolin-2-one” is utilized in simulation visualizations for programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD. These programs are instrumental in medicinal chemistry for modeling molecular dynamics and interactions .
Drug Discovery
This compound is involved in the design and synthesis of novel antineoplastic agents. For example, it has been used as a moiety in phenylureas during the synthesis and antitumor evaluation .
Organic Synthesis
“4-Fluoroindolin-2-one” serves as a catalyst and intermediate in organic synthesis. It’s also used as a raw material for synthesizing drug skeletons in pesticides and medicines .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
4-Fluoroindolin-2-one is a chemical compound that belongs to the indolinone family
Mode of Action
This inhibition can lead to decreased tumor load in certain models .
Biochemical Pathways
Therefore, the inhibition of RTKs by 4-Fluoroindolin-2-one could potentially affect these processes .
properties
IUPAC Name |
4-fluoro-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDSLMNPSVQOES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573515 | |
Record name | 4-Fluoro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoroindolin-2-one | |
CAS RN |
138343-94-9 | |
Record name | 4-Fluoro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications were made to the 4-fluoroindolin-2-one scaffold, and how did these changes impact the biological activity of the synthesized compounds?
A1: The research focused on synthesizing a series of 3-(4-(benzylideneamino) phenylimino) 4-fluoroindolin-2-one derivatives. While the core structure remained consistent, variations were introduced in the benzylidene moiety. This involved substituting different groups on the benzene ring of the benzylidene group. []
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